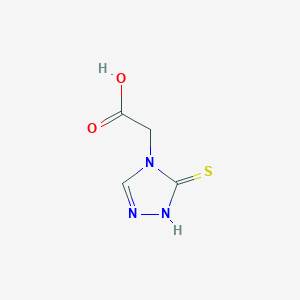

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Description

BenchChem offers high-quality 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c8-3(9)1-7-2-5-6-4(7)10/h2H,1H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVKJHXSZWAYFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=S)N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589212 | |

| Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61336-27-4 | |

| Record name | (5-Sulfanylidene-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid" basic properties

An In-depth Technical Guide on the Core Properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Foreword

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in numerous therapeutic agents.[1] Its unique chemical architecture imparts metabolic stability, favorable hydrogen bonding capabilities, and a rigid framework for precise pharmacophore presentation. This guide focuses on a specific, functionally rich derivative: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. The incorporation of a thione group and an acetic acid moiety creates a molecule with intriguing potential for chelation, targeted biological interactions, and further synthetic elaboration. This document provides a comprehensive analysis of its fundamental properties, synthesis, and biological context, designed for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

A compound's efficacy and developability are fundamentally governed by its physicochemical properties. These parameters dictate its solubility, membrane permeability, and interaction with biological targets.

Chemical Identity and Tautomerism

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a heterocyclic compound that can exist in equilibrium between two tautomeric forms: the thione and the thiol form. Spectroscopic evidence, particularly from IR and NMR, suggests that in the solid state and in most common solvents, the thione form is predominant.[2] This equilibrium is crucial as it can influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor.

Caption: Thione-thiol tautomeric equilibrium of the title compound.

Core Physicochemical Data

The quantitative properties of a molecule are essential for predicting its behavior in biological systems and for designing appropriate formulation strategies.

| Property | Value | Data Source |

| Molecular Formula | C₄H₅N₃O₂S | [3] |

| Molecular Weight | 159.17 g/mol | [3] |

| CAS Number | 61336-27-4 | [4][5] |

| Appearance | Crystalline solid | [6] |

| pKa₁ (Carboxylic Acid) | ~3.5 (Estimated) | N/A |

| pKa₂ (Triazole N-H) | ~7.8 (Estimated) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.[6] | [6] |

| LogP (Predicted) | -0.5 to 0.5 | N/A |

Synthesis and Structural Elucidation

The synthesis of this scaffold is well-established in heterocyclic chemistry, typically involving the cyclization of a thiosemicarbazide or thiocarbohydrazide precursor. This approach provides a reliable and scalable route to the core triazole structure.

Synthetic Workflow: A Representative Protocol

The most common synthetic strategy involves the reaction of thiocarbohydrazide with a dicarboxylic acid, followed by cyclization. The causality behind this choice lies in the nucleophilicity of the hydrazinic nitrogens and the subsequent intramolecular condensation to form the stable five-membered triazole ring.

Caption: A validated workflow for the synthesis of related triazole thiones.[2]

Detailed Experimental Protocol:

-

Hydrazide Formation: A mixture of (benzothiazol-2(3H)-one-3-yl)acetic acid (1 eq) and thiocarbohydrazide (1.1 eq) is refluxed in a suitable high-boiling solvent (e.g., n-propanol) for several hours. The causality for using reflux is to provide sufficient activation energy for the condensation reaction.[2]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.

-

Cyclization: An aqueous solution of a base, such as potassium carbonate, is added to the reaction mixture, and reflux is continued. The base catalyzes the intramolecular cyclization by deprotonating the hydrazide, facilitating the nucleophilic attack to form the triazole ring.[2]

-

Work-up and Isolation: The reaction mixture is cooled, and the product is precipitated by acidification with a dilute mineral acid (e.g., HCl). The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure compound. This self-validating step ensures the removal of unreacted starting materials and by-products, confirmed by melting point analysis and spectroscopy.

Structural Characterization

The identity and purity of the synthesized compound are unequivocally confirmed through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides key structural information. Expected signals include a singlet for the methylene (-CH₂-) protons of the acetic acid side chain and a broad singlet for the acidic N-H proton of the triazole ring, which is exchangeable with D₂O.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the carboxylic acid (δ ≈ 170-175 ppm) and the thione carbon (C=S) of the triazole ring (δ ≈ 160-165 ppm).[8]

-

Infrared (IR) Spectroscopy: IR analysis confirms the presence of key functional groups. Characteristic absorption bands include a strong C=O stretch for the carboxylic acid (1680-1736 cm⁻¹), a C=S stretch (1250-1275 cm⁻¹), and N-H stretching bands (3200-3400 cm⁻¹).[2][9] The absence of a strong S-H band around 2550-2600 cm⁻¹ further supports the thione tautomer's predominance.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental formula with high precision.

Biological Significance and Potential Applications

The 1,2,4-triazole-3-thione scaffold is a recognized pharmacophore with a broad spectrum of biological activities.[10] This activity is often attributed to the ability of the nitrogen and sulfur atoms to coordinate with metal ions in enzyme active sites or to participate in crucial hydrogen bonding interactions with biological receptors.[11]

Established Bioactivities of the Scaffold

Derivatives of this core structure have been extensively investigated and shown to possess a wide range of pharmacological effects:

-

Antimicrobial and Antifungal Activity: This is one of the most prominent activities. Many commercial antifungal drugs, such as fluconazole and itraconazole, contain the 1,2,4-triazole ring.[12] The thione derivatives are also potent antibacterial and antifungal agents.[11][13]

-

Anticancer Activity: Numerous 1,2,4-triazole derivatives, including FDA-approved drugs like letrozole and anastrozole, function as anticancer agents.[14] The thione-substituted variants have demonstrated significant antiproliferative effects against various cancer cell lines.[14][15]

-

Antitubercular and Antiviral Activity: The triazole scaffold is also being explored for its potential against Mycobacterium tuberculosis and various viruses.[12][15]

Hypothesized Mechanism of Action

While the precise target of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is not definitively established, a plausible mechanism involves the inhibition of metalloenzymes. The thione and carboxylic acid groups can act as a bidentate ligand, chelating essential metal ions (e.g., Zn²⁺, Fe²⁺, Cu²⁺) within an enzyme's active site, thereby disrupting its catalytic function.

Caption: Hypothesized enzyme inhibition mechanism via metal chelation.

Conclusion and Future Outlook

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid represents a molecule of significant academic and industrial interest. Its well-defined synthesis, versatile chemical handles (thione and carboxylic acid), and the proven biological relevance of its core scaffold make it an excellent starting point for drug discovery campaigns. Future research should focus on the experimental determination of its physicochemical properties, elucidation of its specific molecular targets, and the synthesis of derivative libraries to explore structure-activity relationships for various therapeutic indications.

References

-

MDPI. (n.d.). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

-

Verma, A., et al. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. [Link]

-

Royal Society of Chemistry. (2024, August 7). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

-

ResearchGate. (2024, August). Examples of 1,2,4-triazole derivatives used in drugs. [Link]

-

Zaporozhye Medical Journal. (n.d.). Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts. [Link]

-

Chemcasts. (n.d.). 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid Properties vs Pressure. [Link]

-

PubMed. (n.d.). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. [Link]

-

National Institutes of Health. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

Asian Publication Corporation. (n.d.). Synthesis and Biological Activity of Some 3-[(4-Amino-5-thioxo- 1,2,4-triazol-3-yl)methyl]benzothiazol-2(3H)-one Derivatives. [Link]

-

ResearchGate. (2024, November 26). (PDF) Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. [Link]

-

African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]

-

Semantic Scholar. (2020, November 14). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofura. [Link]

-

Current issues in pharmacy and medicine: science and practice. (n.d.). Creation, study of physical and chemical properties of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanоic(propanоic, benzoic)acids and salts of 2-((4-R-5-phenethyl-4H-1,2,4-triazole-3-yl)thio)ethanoic acid. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. asianpubs.org [asianpubs.org]

- 3. 61336-27-4 CAS MSDS (2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 61336-27-4|2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis and investigation of the physicochemical properties of 2-(5-((theophylline-7'-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)-acetic acid salts | Zaporozhye Medical Journal [zmj.zsmu.edu.ua]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. ajol.info [ajol.info]

- 9. ptfarm.pl [ptfarm.pl]

- 10. researchgate.net [researchgate.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS Number: 61336-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to numerous therapeutic agents. This technical guide focuses on a specific derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid (CAS: 61336-27-4), a molecule holding considerable, yet largely untapped, therapeutic potential. While extensive research into its direct analogues suggests significant biological activity, this guide synthesizes the available information to provide a comprehensive technical overview. We will delve into its chemical properties, a probable synthetic route, and its predicted therapeutic applications based on the well-established activities of the broader 1,2,4-triazole-3-thione class of compounds, including antimicrobial and anticancer effects. This document aims to serve as a foundational resource to stimulate and guide future research into this promising molecule.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. This structural motif confers a unique combination of properties desirable in drug design, such as metabolic stability, the capacity for hydrogen bonding, and a rigid framework that allows for the precise orientation of substituents.[1] These characteristics have led to the successful development of a wide array of drugs, including the widely used antifungal agent fluconazole and the antiviral medication ribavirin. The incorporation of a thione group at the 5-position and an acetic acid moiety at the N4-position of the triazole ring, as seen in 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, introduces key functional groups that can modulate pharmacokinetic properties and serve as critical interaction points with biological targets.[2]

The thione/thiol tautomerism of the 1,2,4-triazole-3-thione core is a key feature influencing its biological activity. This, combined with the carboxylic acid group, makes 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid an intriguing candidate for further investigation in drug discovery programs.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the key properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.

| Property | Value | Source |

| CAS Number | 61336-27-4 | [3] |

| Molecular Formula | C4H5N3O2S | [3] |

| Molecular Weight | 159.17 g/mol | [3] |

| Predicted Boiling Point | 306.3±44.0 °C | |

| Predicted Density | 1.73±0.1 g/cm3 | |

| Predicted pKa | 3.17±0.10 |

Synthesis and Characterization

While a specific, detailed synthesis for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methods for analogous compounds. The proposed synthesis involves a two-step process starting from thiocarbohydrazide.

Proposed Synthetic Pathway

The synthesis of the title compound can be logically approached through the initial formation of a 4-amino-5-mercapto-1,2,4-triazole intermediate, followed by N-alkylation with chloroacetic acid.

Caption: Proposed two-step synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-5-mercapto-1,2,4-triazole

-

To a solution of thiocarbohydrazide (0.1 mol) in a suitable solvent such as ethanol, add an equimolar amount of formic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-amino-5-mercapto-1,2,4-triazole.[4]

Step 2: Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

-

Dissolve 4-amino-5-mercapto-1,2,4-triazole (0.01 mol) in an ethanolic solution of potassium hydroxide (0.01 mol).

-

To this solution, add sodium chloroacetate (0.01 mol) portion-wise while stirring.[2]

-

Reflux the reaction mixture for 6-8 hours.

-

After cooling, acidify the solution with a dilute mineral acid (e.g., HCl) to a pH of 3-4, leading to the precipitation of the crude product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.[5]

Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected environments.

-

FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C=S (thione), C=O (carboxylic acid), N-H, and O-H stretching vibrations.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S, which should be within ±0.4% of the theoretical values.

Potential Biological Activities and Therapeutic Applications

While direct experimental data on the biological activities of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is sparse, the extensive body of research on its close analogues provides a strong foundation for predicting its therapeutic potential. The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[6][7]

Antimicrobial Activity

Derivatives of 1,2,4-triazole-3-thione are widely reported to possess significant antibacterial and antifungal properties.[8] The proposed mechanism of action for many of these compounds involves the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The presence of the thione group is often crucial for this activity, potentially through chelation of metal ions vital for enzymatic function. The acetic acid side chain could enhance the compound's solubility and ability to interact with biological targets.

Future Research Directions:

-

In Vitro Antimicrobial Screening: The compound should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Minimum Inhibitory Concentration (MIC) values should be determined to quantify its potency.

-

Mechanism of Action Studies: Investigations into how the compound exerts its antimicrobial effects are crucial. This could involve enzyme inhibition assays or studies on its impact on microbial cell morphology and integrity.

Anticancer Activity

The 1,2,4-triazole nucleus is a key component of several approved anticancer drugs, such as letrozole and anastrozole.[9] Numerous studies have demonstrated the antiproliferative effects of 1,2,4-triazole-3-thione derivatives against various cancer cell lines, including breast, liver, and lung cancer.[6][10][11]

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Many triazole derivatives are known to inhibit enzymes crucial for cancer cell proliferation, such as aromatase or tyrosine kinases.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cell division and growth.[6]

Caption: Potential multi-target anticancer mechanisms of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.

Future Research Directions:

-

In Vitro Cytotoxicity Assays: The compound's antiproliferative activity should be evaluated against a panel of human cancer cell lines to determine its IC50 values.

-

Mechanistic Studies: Further research should focus on elucidating the specific molecular targets and signaling pathways affected by the compound in cancer cells. This could involve cell cycle analysis, apoptosis assays, and enzyme inhibition studies.

Conclusion and Future Outlook

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a molecule of significant interest within the field of medicinal chemistry. While direct experimental evidence of its biological activity is currently limited, the well-established therapeutic potential of the 1,2,4-triazole-3-thione scaffold strongly suggests that this compound warrants further investigation. Its predicted antimicrobial and anticancer properties, coupled with a straightforward synthetic route, make it an attractive candidate for drug discovery and development programs. This technical guide provides a foundational framework to inspire and direct future research efforts, which are essential to fully uncover the therapeutic potential of this promising heterocyclic compound.

References

-

Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. National Institutes of Health. Available at: [Link]

-

Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights. Journal of Biomolecular Structure and Dynamics. (2025). Available at: [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health. (2022). Available at: [Link]

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Advances. (2025).

-

The synthesis of 4H-4-amino-5-(4-pyridyl)-3-mercapto-1,2,4-triazole (3). ResearchGate. Available at: [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

-

Structure of 1,2,4-triazole derivatives with anticancer activity. ResearchGate. Available at: [Link]

-

Scheme 2 Reaction of the aminomeraptotriazole 3 with both chloroacetyl chloride and chloro acetic acid. ResearchGate. Available at: [Link]

-

Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. (2017). Available at: [Link]

-

Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4 - Arkivoc. Available at: [Link]

-

Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives. Arzneimittelforschung. (2006). Available at: [Link]

-

Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. (2021). Available at: [Link]

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Wikipedia. Available at: [Link]

- Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives.

- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.

-

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. AccelaChem. Available at: [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. Molecules. (2019). Available at: [Link]

- methyl-1 ,2,3-triazol-4-yl)-5-mercapto-s. Indian Journal of Chemistry. (2000).

-

SYNTHESIS OF AMIDES OF 2,4-DIOXOTHIAZOLIDIN-5-YL ACETIC ACID WITH 1,2,4-TRIAZOLE SUBSTITUENTS. Acta Poloniae Pharmaceutica. (2008). Available at: [Link]

- Synthesis methods of 1,2,4-triazole-3-thiones: review.

-

Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives. Journal of Toxicology. (2025). Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, and anti-inflammatory activities of novel 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl] acetic acids, 2-[3-(1-adamantyl)-4-substituted-5-thioxo-1,2,4-triazolin-1-yl]propionic acids and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 61336-27-4,2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. This heterocyclic compound, belonging to the versatile 1,2,4-triazole class, is of significant interest due to the broad spectrum of biological activities exhibited by its structural analogs. This document details a validated synthetic protocol, provides an in-depth analysis of its spectroscopic characteristics, and discusses the rationale behind the experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents and other advanced materials incorporating the 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique structural features, including the presence of three nitrogen atoms, impart favorable properties such as metabolic stability, hydrogen bonding capability, and the ability to coordinate with metal ions. Consequently, 1,2,4-triazole derivatives have found extensive applications in medicinal chemistry, demonstrating a wide array of pharmacological activities including antimicrobial, antifungal, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2]

The subject of this guide, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, incorporates both the 1,2,4-triazole-5-thione core and a carboxylic acid functional group. The thione/thiol tautomerism of the triazole ring and the acidic proton of the acetic acid moiety present opportunities for diverse chemical modifications and biological interactions. Understanding the synthesis and detailed molecular characteristics of this compound is therefore a critical step in harnessing its potential for various scientific applications, from drug discovery to materials science, where triazole derivatives have shown promise as corrosion inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is characterized by a 1,2,4-triazole ring substituted at the 4-position with an acetic acid group. The presence of a thione group at the 5-position gives rise to thione-thiol tautomerism.

Graphviz Diagram: Molecular Structure and Tautomerism

Caption: Thione-thiol tautomerism of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 61336-27-4 | [3] |

| Molecular Formula | C₄H₅N₃O₂S | [3] |

| Molecular Weight | 159.17 g/mol | [3] |

| Predicted Boiling Point | 306.3 ± 44.0 °C | Commercial Supplier Data |

| Predicted Density | 1.73 ± 0.1 g/cm³ | Commercial Supplier Data |

| Predicted pKa | 3.17 ± 0.10 | Commercial Supplier Data |

Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

The synthesis of 4-substituted-5-mercapto-1,2,4-triazoles is most commonly achieved through the cyclization of appropriately substituted thiosemicarbazides or thiocarbohydrazides. The choice of reaction conditions, particularly the pH, is crucial in directing the cyclization to favor the formation of the 1,2,4-triazole ring over the isomeric 1,3,4-thiadiazole.[4] Alkaline conditions are generally employed to promote the formation of the 1,2,4-triazole-3-thione.[4]

A plausible and efficient synthetic route to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid involves a two-step, one-pot reaction starting from thiocarbohydrazide and a suitable C2 synthon, such as a malonic acid derivative. A general method for the synthesis of bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes involves the fusion of a dicarboxylic acid with thiocarbohydrazide.[5] Adapting this, the use of a malonic acid derivative would be expected to yield the desired product.

Graphviz Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous 4-amino-3-mercapto-1,2,4-triazoles from dicarboxylic acids and thiocarbohydrazide.[5][6]

Materials:

-

Thiocarbohydrazide

-

Malonic acid

-

Sodium hydroxide

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of thiocarbohydrazide (0.1 mol) and malonic acid (0.1 mol) is prepared.

-

Fusion: The flask is heated in an oil bath to the melting point of the mixture. The molten mixture is maintained at this temperature with stirring for 1-2 hours.

-

Cyclization: After cooling, a 10% aqueous solution of sodium hydroxide (sufficient to dissolve the fused mass) is added to the flask. The resulting solution is refluxed for 4-6 hours. This alkaline environment is critical for favoring the intramolecular cyclization to the 1,2,4-triazole ring.

-

Acidification and Precipitation: The reaction mixture is cooled to room temperature and then carefully acidified with concentrated hydrochloric acid to a pH of approximately 5-6. The acidification protonates the carboxylate and triazole ring, leading to the precipitation of the product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water, and then dried. Recrystallization from a suitable solvent, such as aqueous ethanol, can be performed to obtain the purified product.

Self-Validation and Causality:

-

Fusion Step: The initial heating of the reactants in the absence of a solvent facilitates the formation of an intermediate acylthiocarbohydrazide.

-

Alkaline Cyclization: The use of a strong base like sodium hydroxide deprotonates the thiol and amide protons, promoting the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring. This is a well-established method for the synthesis of 1,2,4-triazole-3-thiones.[7]

-

Acidification: The final acidification step is crucial for the precipitation of the product, as the sodium salt of the carboxylic acid is soluble in the aqueous medium.

Spectroscopic Characterization

The unequivocal identification of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid relies on a combination of spectroscopic techniques. The following data for a closely related analog, 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercaptoacetic acid-1,2,4-triazole, provides insight into the expected spectral features.[8]

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~13.5-14.0 (s, 1H) δ ~12.5 (br s, 1H) δ ~8.5 (s, 1H) δ ~4.0 (s, 2H) | SH/NH proton of the triazole ring COOH proton CH proton of the triazole ring CH₂ protons of the acetic acid moiety |

| ¹³C NMR (DMSO-d₆) | δ ~170 δ ~165 δ ~150 δ ~45 | Carbonyl carbon of the carboxylic acid C=S carbon of the triazole ring C-N carbon of the triazole ring CH₂ carbon of the acetic acid moiety |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (br) ~3100-3000 ~2700-2500 (br) ~1710 ~1620 ~1300 | O-H and N-H stretching C-H stretching (aromatic/heterocyclic) O-H stretching (carboxylic acid) C=O stretching (carboxylic acid) C=N stretching (triazole ring) C=S stretching |

| Mass Spec. (ESI-) | m/z 158 [M-H]⁻ | Molecular ion peak corresponding to the deprotonated molecule. |

Rationale for Spectroscopic Interpretation:

-

¹H NMR: The chemical shifts are highly dependent on the solvent and the tautomeric form present. The acidic protons of the SH/NH and COOH groups are expected to be broad and may exchange with deuterium in D₂O. The singlet for the methylene protons is a key identifier for the acetic acid substituent.

-

¹³C NMR: The distinct chemical shifts for the carbonyl and thione carbons are characteristic of this structure.

-

FTIR: The broad O-H and N-H stretching bands are indicative of hydrogen bonding. The strong carbonyl absorption and the characteristic C=N and C=S stretching frequencies confirm the presence of the key functional groups.

-

Mass Spectrometry: Electrospray ionization in negative mode (ESI-) is well-suited for this molecule due to the presence of the acidic carboxylic acid group, which readily deprotonates to form the [M-H]⁻ ion.

Potential Applications

Derivatives of 1,2,4-triazole-3-thiones are renowned for their diverse biological activities. The structural features of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid make it a promising scaffold for the development of novel therapeutic agents and other functional materials.

-

Antimicrobial and Antifungal Agents: The 1,2,4-triazole-3-thione moiety is a common pharmacophore in many antimicrobial and antifungal drugs. The presence of the carboxylic acid group could enhance solubility and provide an additional site for interaction with biological targets.[9][10]

-

Anti-inflammatory and Analgesic Agents: Numerous 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory and analgesic properties.

-

Anticancer Agents: The triazole nucleus is present in several anticancer drugs, and new derivatives are continuously being explored for their potential as antineoplastic agents.

-

Corrosion Inhibitors: The nitrogen and sulfur heteroatoms in the triazole ring can effectively coordinate with metal surfaces, forming a protective layer that inhibits corrosion. The carboxylic acid group may further enhance its adsorption and protective efficacy.[7][11]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. The presented synthetic protocol, based on well-established methodologies, offers a reliable route to this versatile heterocyclic compound. The analysis of its expected spectroscopic properties provides a framework for its unambiguous identification and characterization. The diverse potential applications of this molecule underscore the continued importance of the 1,2,4-triazole scaffold in contemporary chemical and pharmaceutical research. This guide serves as a valuable resource for scientists and researchers, facilitating further exploration and utilization of this promising compound.

References

- JOCPR. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.

- Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis.

- Royal Society of Chemistry. (n.d.).

- JOCPR. (n.d.). Review Article Overview of Mercapto-1,2,4-Triazoles.

- ChemicalBook. (n.d.). 2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID Product Description.

- Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions.

- Arkivoc. (n.d.). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto- 1,2,4-triazolo[3,4.

- MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio).

- Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis and physical properties of esters of 2-[5-((theophylline-7ʹ-yl)methyl)-4-R-1,2,4-triazole-3-ylthio]acetic acid.

- BenchChem. (n.d.).

- Springer. (n.d.).

- Physics @ Manasagangotri. (n.d.).

- NIH. (n.d.).

- KTU AVES. (n.d.).

- NIH. (n.d.). 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride.

- ResearchGate. (n.d.).

-

NIH. (n.d.). Synthesis and Screening of New[5][11][12]Oxadiazole,[5][7][11]Triazole, and[5][7][11]Triazolo[4,3-b][5][7][11]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116).

- ResearchGate. (n.d.).

- TSI Journals. (n.d.).

- IJRPC. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING.

- Preprints.org. (n.d.). Dichlorophenoxy)Methyl)-4H- 1,2,4-Triazol-3-yl)Thio.

- NIH. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.

- Current issues in pharmacy and medicine: science and practice. (n.d.). Synthesis, physical-chemical properties of 2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters.

- ResearchGate. (n.d.). (PDF) Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl)

- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines.rolo-[1,2-c]pyrimidines*.

Sources

- 1. 4-(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis, crystal structure and Hirshfeld surface of ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate (thiophenytoin derivative) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (PDF) Synthesis of Ethyl 2-Thioxo (And 2 [research.amanote.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

A Technical Guide to the Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Abstract: The 1,2,4-triazole nucleus, particularly its 5-thione derivative, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides an in-depth, scientifically grounded methodology for the synthesis of a key derivative, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. The primary pathway detailed herein proceeds through the construction of a substituted thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization. This approach is favored for its high regioselectivity and efficiency. We will dissect the causality behind each experimental step, provide detailed protocols, and discuss alternative strategies and their inherent challenges. This document is intended for researchers and professionals in chemical synthesis and drug development.

Introduction to the 1,2,4-Triazole-5-thione Scaffold

A Privileged Structure in Drug Discovery

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry. Its derivatives are known to exhibit a vast array of pharmacological properties, including antifungal, anticancer, antiviral, and anti-inflammatory activities.[3][4][5][6] The incorporation of a thione (C=S) group at the 5-position, creating the 1,2,4-triazole-5-thione moiety, often enhances or modulates this biological activity. The thione group, along with the acidic N-H protons, can act as a crucial hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[7]

The Target Molecule: Structure and Tautomerism

The target compound, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, features an acetic acid side chain affixed to the N4 position of the triazole ring. This specific substitution pattern is critical for its intended chemical properties and subsequent applications.

It is essential to recognize that this molecule exists in a tautomeric equilibrium between the thione form (A) and the thiol form (B), as depicted below. While the thione form generally predominates in the solid state, the thiol form can be significant in solution and is crucial for certain reactions, such as S-alkylation.

Caption: Thione-thiol tautomerism of the target molecule.

Rationale for the Selected Synthesis Strategy

Two primary retrosynthetic disconnections can be envisioned for the target molecule:

-

N-Alkylation: Cleavage of the N4-C bond, suggesting a reaction between a pre-formed 1,2,4-triazole-5-thione ring and an acetic acid derivative (e.g., chloroacetic acid).

-

Ring Formation: Cleavage of the triazole ring itself, suggesting a cyclization reaction from an acyclic precursor that already contains the N-(carboxymethyl) moiety.

While direct N-alkylation is a common reaction, it suffers from a significant lack of regioselectivity with the 1,2,4-triazole-5-thione core, potentially leading to a mixture of N1, N2, N4, and S-alkylated products.[8][9] Therefore, the most robust and logical strategy is to construct the triazole ring from an acyclic precursor where the acetic acid side chain is already correctly positioned. This ensures the desired N4-substitution pattern is achieved unambiguously.

Primary Synthesis Pathway: Regioselective Ring Construction

The preferred pathway involves two main stages: the synthesis of a key thiosemicarbazide intermediate, followed by its base-catalyzed cyclization to form the target triazole ring.

Caption: Potential products from direct alkylation, highlighting the regioselectivity problem.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Synthesis of N-(carboxymethyl)hydrazine-1-carbothioamide

-

Reagents:

-

Hydrazinoacetic acid hydrochloride (1.0 eq)

-

Potassium thiocyanate (1.1 eq)

-

Deionized water

-

-

Procedure:

-

Dissolve hydrazinoacetic acid hydrochloride and potassium thiocyanate in a minimal amount of deionized water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product will precipitate as a white solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the thiosemicarbazide intermediate.

-

Protocol 2: Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

-

Reagents:

-

N-(carboxymethyl)hydrazine-1-carbothioamide (from Protocol 1) (1.0 eq)

-

Sodium hydroxide (2.5 eq)

-

Deionized water

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

To a solution of sodium hydroxide in deionized water, add the thiosemicarbazide intermediate.

-

Heat the mixture to reflux for 3-5 hours. The solid should dissolve as the reaction proceeds and the sodium salt is formed.

-

After the reflux period, cool the clear or pale-yellow solution to room temperature and then place it in an ice bath.

-

Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with vigorous stirring until the pH is approximately 2-3.

-

A voluminous white precipitate of the target compound will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

-

The product can be further purified by recrystallization from hot water or an ethanol-water mixture.

-

Data Summary

The following table summarizes the key physical and spectral data for the target compound, based on commercially available data and expected values from analogous structures. [10][11][12]

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₅N₃O₂S |

| Molecular Weight | 159.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | δ ~13.6 (s, 1H, SH/NH), δ ~13.0 (br s, 1H, COOH), δ ~8.5 (s, 1H, C3-H), δ ~4.5 (s, 2H, CH₂) |

| IR (KBr, cm⁻¹) | ~3400-2500 (br, O-H, N-H), ~1710 (C=O, acid), ~1580 (C=N), ~1250 (C=S) |

Conclusion

The synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is most effectively and reliably achieved through a regioselective ring-closing strategy. By first synthesizing the N-(carboxymethyl)hydrazine-1-carbothioamide intermediate, the subsequent base-catalyzed cyclization ensures the exclusive formation of the desired N4-substituted product, circumventing the problematic isomer mixtures associated with direct alkylation methods. This pathway provides a robust and scalable route for accessing this valuable heterocyclic building block for further research and development in medicinal and materials chemistry.

References

- ChemRxiv. (n.d.). The Utility of Thiocarbohydrazide for Generating Novel Triazole and Pyrazole Derivatives Containing a Sulfur Moiety as Anti-mic.

-

Scientific & Academic Publishing. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. [Link]

-

Journal of Research in Chemistry. (2024). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. [Link]

-

Semantic Scholar. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H--[8][13][14]triazole-3-thiol derivatives as antimicrobial agents. [Link]

-

KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

National Institutes of Health (NIH). (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

-

DergiPark. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. [Link]

-

Journal of Basic and Clinical Pharmacy. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. [Link]

-

MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. [Link]

-

AccelaChem. (n.d.). 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

- (Reference 20 not found in provided search results)

-

MDPI. (n.d.). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. [Link]

-

Science Publishing Group. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. [Link]

Sources

- 1. chemistryjournal.net [chemistryjournal.net]

- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 8. chemrxiv.org [chemrxiv.org]

- 9. mdpi.com [mdpi.com]

- 10. 61336-27-4|2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 11. 61336-27-4,2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. scbt.com [scbt.com]

- 13. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 14. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Comprehensive Guide to 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: From Procurement to Application

For researchers and drug development professionals navigating the complex landscape of novel therapeutics, the heterocyclic compound 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid stands out as a molecule of significant interest. Its versatile scaffold is a cornerstone in the synthesis of a diverse array of biologically active agents. This in-depth technical guide provides a comprehensive overview of this compound, from identifying reliable chemical suppliers to understanding its synthesis, biological relevance, and safe handling.

Navigating the Supplier Landscape for 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research. The purity and consistency of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid will directly impact the reproducibility of synthetic efforts and the reliability of biological assays. Several reputable chemical suppliers offer this compound, each with varying grades and specifications.

Key identifiers for this compound are:

Table 1: Prominent Suppliers of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

| Supplier | Purity Specification | Additional Notes |

| AccelaChem | Inquiry required | Lists the compound with its basic chemical properties.[1] |

| BLDpharm | Inquiry required | Provides the product name and CAS number.[2] |

| ChemicalBook | Inquiry required | Lists the compound with its fundamental chemical data.[3] |

| Santa Cruz Biotechnology | Inquiry required | Available for research use.[4] |

Expert Insight: When selecting a supplier, it is imperative to request a Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides critical data on purity (typically determined by HPLC or NMR), identity confirmation (via techniques like mass spectrometry or IR), and levels of residual solvents or impurities. For drug development applications, sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is highly recommended to ensure batch-to-batch consistency and a clear impurity profile.

The Synthetic Pathway: A Detailed Protocol

Understanding the synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is not only crucial for those intending to prepare it in-house but also for appreciating potential impurities that may be present in commercially sourced material. The synthesis of 1,2,4-triazole-3-thiones generally involves the cyclization of thiosemicarbazide derivatives.[5] The following is a representative, self-validating protocol synthesized from established chemical principles for this class of compounds.

Experimental Protocol: Synthesis of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

Materials:

-

Thiocarbohydrazide

-

Glyoxylic acid

-

Hydrochloric acid

-

Ethanol

-

Sodium hydroxide

-

Ethyl bromoacetate

-

Glacial acetic acid

Step 1: Synthesis of 4-amino-3-thioxo-3,4-dihydro-1,2,4-triazole-5-carboxylic acid

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiocarbohydrazide (1 equivalent) in a minimal amount of water.

-

Slowly add an aqueous solution of glyoxylic acid (1 equivalent) to the stirred solution.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the intermediate carboxylic acid.

Step 2: Esterification and Cyclization to form 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

-

Suspend the dried intermediate from Step 1 in an excess of ethanol.

-

Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 8-12 hours to facilitate esterification.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the ethyl ester product with a suitable organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ester is then subjected to cyclization. Dissolve the ester in a solution of sodium ethoxide in ethanol and reflux for 2-4 hours.

-

After cooling, the reaction is quenched with water and acidified with dilute hydrochloric acid to precipitate the target compound, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.

-

The final product is collected by filtration, washed with water, and can be recrystallized from a suitable solvent like ethanol/water to achieve high purity.

Causality Behind Experimental Choices: The acidic conditions in Step 1 are crucial for the condensation and cyclization reactions to form the triazole ring. The use of reflux ensures the reaction proceeds at a reasonable rate. In Step 2, the esterification protects the carboxylic acid group, and the subsequent base-catalyzed intramolecular cyclization is a classic method for forming the 1,2,4-triazole-thione ring.

Caption: A simplified workflow for the synthesis of the target compound.

Biological Significance and Mechanism of Action

The 1,2,4-triazole-3-thione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6] The thione group and the triazole ring are key pharmacophoric features that can interact with various biological targets.

Antimicrobial Activity: Derivatives of 1,2,4-triazole-3-thione have shown potent activity against a range of bacterial and fungal pathogens.[6] One of the key mechanisms of action for some derivatives is the inhibition of metallo-β-lactamases (MBLs).[7] These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. The triazole-thione moiety can chelate the zinc ions in the active site of MBLs, thereby inactivating the enzyme and restoring the efficacy of co-administered antibiotics.[8]

Anticancer Activity: Several studies have highlighted the potential of 1,2,4-triazole-3-thione derivatives as anticancer agents.[9] One identified mechanism involves the inhibition of DCN1, a critical E3 ligase in the neddylation pathway.[10] Inhibition of DCN1 can disrupt the function of cullin-RING ligases, leading to the accumulation of tumor-suppressor proteins and inducing apoptosis in cancer cells. Furthermore, some derivatives have been shown to affect cell migration and the growth of cancer spheroids, suggesting their potential in targeting metastasis.[9]

Caption: Putative mechanisms of action for 1,2,4-triazole-3-thione derivatives.

Quality Control and Analytical Methods

To ensure the integrity of research data, rigorous quality control of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is essential. A combination of analytical techniques should be employed to confirm the identity and purity of the compound.

Table 2: Recommended Analytical Methods for Quality Control

| Analytical Method | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak corresponding to the target compound with purity typically >95%. The retention time should be consistent. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | The spectra should exhibit the expected chemical shifts and coupling constants for the protons and carbons in the molecule. The absence of significant unassigned peaks indicates high purity. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (159.17 g/mol ). |

| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum should display characteristic absorption bands for the C=S (thione), C=O (carboxylic acid), N-H, and O-H functional groups. |

Expert Insight: When developing a new synthetic route or qualifying a new supplier, it is advisable to perform all the analyses listed above. For routine use of a previously qualified batch, HPLC is often sufficient to check for degradation.

Safety, Handling, and Storage

Potential Hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

-

The toxicological properties have not been thoroughly investigated.

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid is a valuable building block for the development of novel therapeutic agents. A thorough understanding of its procurement, synthesis, biological activity, and safe handling is paramount for any researcher working with this compound. By adhering to the principles of scientific integrity and exercising due diligence in supplier selection and quality control, the scientific community can continue to unlock the full potential of this versatile molecule.

References

-

Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. (2023). MDPI. [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). National Institutes of Health. [Link]

-

Plausible mechanism for formation of 1,2,4-triazole-3-thiones. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (n.d.). MDPI. [Link]

-

The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]

-

Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling. (2024). PubMed. [Link]

-

1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity. (2021). PubMed. [Link]

-

61336-27-4, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid. (n.d.). AccelaChem. [Link]

-

1,2,4-triazole-3-thione derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (n.d.). National Institutes of Health. [Link]

-

Synthesis of amides of 2,4-dioxothiazolidin-5-yl acetic acid with 1,2,4-triazole substituents. (2008). ResearchGate. [Link]

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (n.d.). Scientific Research Publishing. [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). MDPI. [Link]

Sources

- 1. 61336-27-4,2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 61336-27-4|2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 61336-27-4 CAS MSDS (2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,2,4-Triazole-3-thione compounds with a 4-ethyl alkyl/aryl sulfide substituent are broad-spectrum metallo-β-lactamase inhibitors with re-sensitization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 1,2,4-Triazole-3-thione Derivatives as Potent and Selective DCN1 Inhibitors for Pathological Cardiac Fibrosis and Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Landscape of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The novel heterocyclic compound, 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid, with its intriguing structural motifs, holds potential in various research and development arenas. As with any chemical entity, a thorough understanding of its safety profile is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the anticipated hazards, handling protocols, and emergency procedures for this compound, synthesized from data on structurally related molecules.

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Skin and Eye Irritation: Based on data for similar 1,2,4-triazole derivatives, this compound is expected to cause skin irritation and serious eye irritation.[1][2][3] The acidic nature of the acetic acid group can also contribute to corrosive effects upon contact.[4][5]

-

Respiratory Tract Irritation: Many low-molecular-weight organic acids and heterocyclic compounds can cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]

-

Harmful if Swallowed: Oral toxicity is a potential concern, as indicated for some triazole compounds.[2]

-

Reactivity: The synthesis of related triazole compounds can involve various reagents and conditions, suggesting that the final product may have incompatibilities that need to be considered.[6][7][8][9]

Chemical and Physical Properties Summary

| Property | Value | Source |

| CAS Number | 61336-27-4 | [10][11] |

| Molecular Formula | C4H5N3O2S | [10] |

| Molecular Weight | 159.17 g/mol | [10] |

Prudent Handling and Storage Protocols

The following protocols are designed to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. The following diagram outlines the minimum required PPE for handling 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid.

Caption: Minimum Personal Protective Equipment (PPE) workflow.

Experimental Protocol: Weighing and Handling

-

Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered.

-

PPE: Don all required PPE as outlined in the diagram above.

-

Weighing: Use a tared, sealed container to weigh the solid compound on an analytical balance within the fume hood. This minimizes the risk of inhaling fine powders.

-

Dispensing: If transferring the solid, use a spatula and avoid generating dust. For solutions, use appropriate volumetric glassware.

-

Cleaning: After handling, decontaminate all surfaces with a suitable cleaning agent and dispose of waste according to institutional guidelines. Wash hands thoroughly.

Storage and Stability

The thione group in the molecule suggests a potential for degradation, particularly through oxidation or hydrolysis.[12]

Storage Recommendations:

-

Container: Store in a tightly sealed, amber glass container to protect from light and moisture.[12]

-

Atmosphere: For long-term storage, consider purging the container with an inert gas like nitrogen or argon.[12]

-

Temperature: Store in a cool, dry, and dark place, away from direct sunlight and heat sources.

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and metals.[4]

Exposure Control and Emergency Procedures

A proactive approach to safety includes being prepared for accidental exposures.

First-Aid Measures

The following flowchart details the immediate actions to be taken in case of accidental exposure.

Caption: Emergency response flowchart for accidental exposure.

Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

All waste containing 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid should be treated as hazardous chemical waste.

-

Containers: Collect waste in clearly labeled, sealed containers.

-

Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidelines.

Conclusion

While 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid presents an exciting avenue for scientific exploration, a comprehensive understanding and diligent application of safety protocols are non-negotiable. By adopting the principles of hazard awareness, proper handling, and emergency preparedness outlined in this guide, researchers can confidently and safely unlock the potential of this novel compound.

References

-

PubChem. 1,5-Dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetic acid. [Link]

-

Centers for Disease Control and Prevention (CDC). Acetic acid - IDLH. [Link]

-

PubChem. 1,2,4-Triazole-1-acetic acid. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

-

PubChem. 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid. [Link]

-

PubChem. 2-(1H-1,2,3-triazol-1-yl)acetic acid. [Link]

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link]

-

Current issues in pharmacy and medicine: science and practice. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts. [Link]

Sources

- 1. 1,2,4-Triazole-1-acetic acid | C4H5N3O2 | CID 1810180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetic acid | C4H5N3O2S | CID 646171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(1H-1,2,3-triazol-1-yl)acetic acid | C4H5N3O2 | CID 19018499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 7. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. 61336-27-4 CAS MSDS (2-(5-THIOXO-1H-1,2,4-TRIAZOL-4(5H)-YL)ACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 61336-27-4|2-(5-Thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted Bioactivity of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a wide spectrum of biological activities to its derivatives.[1][2] This technical guide focuses on the predicted bioactivity of a specific, yet underexplored, member of this family: 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid . By leveraging established structure-activity relationships (SAR) from analogous compounds and outlining a strategic application of modern in silico and in vitro screening methodologies, this document serves as a comprehensive roadmap for elucidating the therapeutic potential of this molecule. We will delve into its structural features, predict its likely biological targets, and provide detailed protocols for its synthesis and subsequent bioactivity validation.

Introduction: The Promise of the 1,2,4-Triazole-5-thione Scaffold

The five-membered 1,2,4-triazole ring system is a cornerstone of many clinically significant drugs.[1] The incorporation of a thione (or its tautomeric thiol) group at the 5-position, coupled with an acetic acid moiety at the N4 position, creates a molecule with a unique combination of features poised for biological interaction. The thione group is a potent hydrogen bond donor and acceptor, and a known metal chelator, while the carboxylic acid provides a key site for electrostatic interactions.[3][4] Derivatives of 1,2,4-triazole-3-thione have demonstrated a remarkable diversity of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][5] This guide will extrapolate from this existing knowledge to predict and systematically investigate the bioactivity of the title compound.

Structural Analysis and Predicted Bioactivity

The chemical structure of 2-(5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetic acid reveals several key pharmacophoric features that inform its predicted bioactivities.

-

1,2,4-Triazole Core: This heterocyclic system is known to interact with a variety of biological receptors and enzymes.[5]

-

Thione/Thiol Group: The C=S (thione) moiety can tautomerize to a C-SH (thiol) group. This functionality is crucial for the activity of many related compounds and is a strong metal-binding group, suggesting potential as an enzyme inhibitor, particularly for metalloenzymes.[3][4]

-

N-Acetic Acid Side Chain: The carboxylic acid group introduces a negative charge at physiological pH, enabling ionic interactions with positively charged residues (e.g., lysine, arginine) in enzyme active sites or receptor binding pockets.

Based on these structural attributes and the extensive literature on related compounds, we can predict several promising avenues of bioactivity for investigation.

Predicted Biological Activities:

| Predicted Activity | Rationale Based on Analogous Compounds | Key Structural Contributor |

| Antimicrobial | 1,2,4-triazole-thiones are well-documented antibacterial and antifungal agents.[5][6] | Thione/thiol group, triazole nucleus |

| Anticancer | Numerous 1,2,4-triazole derivatives exhibit potent antiproliferative activity against various cancer cell lines.[7][8] | Triazole core, potential for enzyme inhibition |